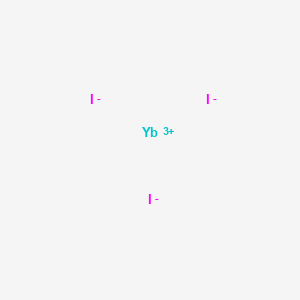

Ytterbium(3+);triiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ytterbium compounds often involves the reaction of ytterbium(II) iodide with other chemical agents. For instance, Hou et al. (1997) described the reaction of ytterbium(II) iodide (YbI2) with hexamethylphosphoric triamide (hmpa) in tetrahydrofuran (thf) to produce complexes that have been structurally characterized, indicating the significant role of hmpa in promoting reactions involving ytterbium(II) iodide (Hou, Zhang, & Wakatsuki, 1997).

Molecular Structure Analysis

The crystal and molecular structures of ytterbium compounds can vary significantly. Bochkarev et al. (1998) synthesized and analyzed the crystal structure of triphenyl[tris(tetrahydrofuran)]ytterbium, demonstrating the complex's high yields via various synthesis routes and providing insights into its structural characteristics (Bochkarev et al., 1998).

Chemical Reactions and Properties

Ytterbium compounds participate in a variety of chemical reactions, often catalyzed by ytterbium triflates. For example, Rao et al. (2009) explored the ytterbium(III) triflate-catalyzed amination of 1-cyclopropylprop-2-yn-1-ols, showcasing the compound's efficiency and moderate to good yields in producing conjugated enynes (Rao, Zhang, Sze, & Chan, 2009).

Physical Properties Analysis

The physical properties, such as crystal structure, of ytterbium compounds have been a subject of study. Lasocha (1995) determined the crystal structure of ytterbium diiodide monohydrate using X-ray powder diffraction, revealing the octahedral coordination of ytterbium atoms by iodine atoms and one oxygen atom (Lasocha, 1995).

Chemical Properties Analysis

Ytterbium compounds exhibit a range of chemical properties, including catalytic activities. Sakhuja et al. (2016) discussed the use of ytterbium(III) triflate as a catalyst for synthesizing various heterocycles, highlighting its efficiency and water tolerance in organic transformations (Sakhuja, Pericherla, Bajaj, Khungar, & Kumar, 2016).

科学的研究の応用

Photovoltaic Applications

One area of significant interest is the use of ytterbium-related compounds in photovoltaics. The additive engineering of perovskite solar cells, for instance, involves the use of materials like methylammonium lead triiodide, showcasing the critical role of iodide compounds in enhancing the performance and stability of photovoltaic devices (Mangrulkar & Stevenson, 2021). These additives, both organic and inorganic, contribute to better charge transport, high open-circuit voltages, and improved overall efficiency, suggesting that ytterbium(3+);triiodide could find similar applications in optimizing photovoltaic materials.

Laser Isotope Separation

Ytterbium isotopes have been the subject of research in the context of laser isotope separation, a process critical for various applications ranging from medicine to nuclear energy. Studies conducted at institutions like the Institute of General Physics of the Russian Academy of Sciences have demonstrated the feasibility of using laser separation techniques for isolating rare ytterbium isotopes, providing a pathway for the industrial-scale production of enriched ytterbium (Yakovlenko, 1998). This research underlines the importance of ytterbium compounds in the development of advanced material processing technologies.

Optical Amplification and Electronics

Ytterbium-doped materials have also been explored for their optical properties, especially in the context of photoluminescence and optical amplification. Germanate glasses doped with ytterbium and other rare-earth ions have shown potential in enhancing upconversion processes, leading to significant improvements in the efficiency of optical devices (Kassab et al., 2019). Such materials can be crucial for the development of optical amplifiers and other electronic components that require efficient light manipulation and signal amplification.

Safety And Hazards

When handling Ytterbium(III) iodide, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Ingestion and dust formation should be avoided. The compound should be used only in well-ventilated areas and handled in accordance with good industrial hygiene and safety practice .

将来の方向性

While the specific future directions for Ytterbium(III) iodide are not mentioned in the search results, a related compound, cesium ytterbium triiodide (CsYbI3) cubic perovskite nanocrystals, has been synthesized and characterized for optoelectronic applications . These nanocrystals exhibit strong excitation-independent emission and high quantum yields. They also show potential for use in organic–inorganic hybrid photodetectors as a photoactive layer .

特性

IUPAC Name |

ytterbium(3+);triiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Yb/h3*1H;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSJSIMBIIVSTN-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[Yb+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Yb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium(3+);triiodide | |

CAS RN |

13813-44-0 |

Source

|

| Record name | Ytterbium iodide (YbI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)